molecular formula C8H14N2O3 B1596865 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid CAS No. 318280-11-4

3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid

Cat. No.: B1596865
CAS No.: 318280-11-4
M. Wt: 186.21 g/mol
InChI Key: FGKIJORVCGGTTG-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical context of piperazine chemistry and beta-keto acid research. Beta-keto acids have been recognized as fundamental structures in organic chemistry since the early development of the field, with their unique reactivity patterns first documented in classical studies of carbonyl chemistry. The systematic investigation of beta-keto carboxylic acids gained momentum through understanding their role in biological systems, particularly their involvement in metabolic pathways such as the Krebs citric acid cycle and glycolysis. The specific synthesis and characterization of piperazine-containing beta-keto acids represents a more recent development in this field, building upon advances in heterocyclic chemistry and the recognition of piperazine derivatives as important pharmaceutical intermediates.

Historical documentation indicates that the fundamental chemistry of beta-keto acids was established through early work on compounds such as acetoacetic acid, which demonstrated the characteristic thermal decarboxylation properties that define this class of compounds. The presence of the keto group at the beta position relative to the carboxylic acid functionality allows these compounds to easily undergo thermal decarboxylation, a property that has been extensively studied and utilized in synthetic applications. The development of piperazine-containing derivatives followed the broader trend in medicinal chemistry toward incorporating nitrogen heterocycles into bioactive molecules, leading to the systematic exploration of compounds that combine piperazine functionality with various carboxylic acid frameworks.

Contemporary research has demonstrated sophisticated synthetic approaches to piperazine-containing carboxylic acids, including the development of five-step synthetic routes toward generation of substituted piperazine-acetic acid esters starting from amino acids. These methodological advances have enabled the systematic study of compounds such as this compound, providing access to previously difficult-to-obtain molecular frameworks. The historical progression from basic beta-keto acid chemistry to the sophisticated synthesis of complex piperazine derivatives illustrates the evolution of organic chemistry toward increasingly complex molecular architectures with specific functional properties.

International Union of Pure and Applied Chemistry Nomenclature and Structural Identity

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects the systematic approach to naming complex organic molecules containing multiple functional groups. The complete molecular identity of this compound can be comprehensively described through various chemical descriptors and structural representations that provide detailed information about its atomic connectivity and three-dimensional arrangement.

Table 1: Molecular Identity and Structural Descriptors

Parameter Value Reference
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Number 318280-11-4
Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
Simplified Molecular Input Line Entry System O=C(O)CC(N1CCN(C)CC1)=O
International Chemical Identifier InChI=1S/C8H14N2O3/c1-9-2-4-10(5-3-9)7(11)6-8(12)13/h2-6H2,1H3,(H,12,13)
International Chemical Identifier Key FGKIJORVCGGTTG-UHFFFAOYSA-N
Merck Index Number MFCD04116809

The structural identity of this compound encompasses several distinctive molecular features that contribute to its chemical behavior and classification. The piperazine ring system consists of a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions, with one nitrogen bearing a methyl substituent. This heterocyclic framework is connected to a propanoic acid backbone through an amide linkage, creating a beta-keto acid structure where the ketone functionality is positioned at the third carbon from the carboxylic acid group.

The three-dimensional molecular structure exhibits specific conformational preferences that influence its chemical reactivity and intermolecular interactions. The piperazine ring typically adopts a chair conformation, similar to cyclohexane, which minimizes steric interactions and provides optimal orbital overlap for the nitrogen lone pairs. The methyl group on the piperazine nitrogen introduces asymmetry into the molecule and influences the electronic distribution within the heterocyclic system. The propanoic acid side chain extends from the piperazine framework, creating a molecular architecture that combines the basic properties of the nitrogen heterocycle with the acidic characteristics of the carboxylic acid functionality.

Alternative nomenclature systems provide additional descriptive names for this compound, including the systematic designation as 1-Piperazinepropanoic acid, 4-methyl-beta-oxo, which emphasizes the piperazine core structure and the beta-keto acid classification. The French International Union of Pure and Applied Chemistry name, Acide 3-(4-méthyl-1-pipérazinyl)-3-oxopropanoïque, and the German equivalent, 3-(4-Methyl-1-piperazinyl)-3-oxopropansäure, demonstrate the systematic approach to chemical nomenclature across different languages while maintaining the essential structural descriptors.

Position Within Beta-Keto Carboxylic Acid Derivatives

This compound occupies a distinctive position within the broader classification of beta-keto carboxylic acid derivatives, representing a specialized subset that incorporates nitrogen heterocyclic functionality. Beta-keto acids, also known as 3-oxoacids, constitute an important class of organic compounds characterized by the presence of a ketone group at the second carbon from the carboxylic acid functionality. This structural arrangement imparts unique chemical properties that distinguish beta-keto acids from their alpha-keto and gamma-keto counterparts.

The classification of beta-keto acids encompasses several distinct categories based on their structural features and chemical behavior. The fundamental characteristic that defines this class is the presence of the keto group at the beta position, which allows these compounds to easily undergo thermal decarboxylation. This reactivity pattern arises from the electronic stabilization provided by the beta-carbonyl group, which can accommodate the negative charge developed during the decarboxylation process through resonance stabilization. The thermal decarboxylation of beta-keto acids generally occurs through a concerted mechanism that involves the simultaneous breaking of the carbon-carbon bond and formation of the enolate intermediate.

Table 2: Classification of Keto Acid Derivatives

Keto Acid Type Position of Ketone General Formula Representative Example Key Characteristics
Alpha-keto acids Adjacent to carboxyl R-CO-COOH Pyruvic acid Involved in Krebs cycle, oxidative deamination products
Beta-keto acids Second carbon from carboxyl R-CO-CH2-COOH Acetoacetic acid Thermal decarboxylation, Claisen condensation products
Gamma-keto acids Third carbon from carboxyl R-CO-CH2-CH2-COOH Levulinic acid Intermediate reactivity patterns

Within the beta-keto acid classification, this compound represents a sophisticated derivative that incorporates heterocyclic nitrogen functionality into the traditional beta-keto acid framework. This structural modification significantly alters the chemical behavior of the compound compared to simple alkyl-substituted beta-keto acids. The piperazine ring system introduces additional sites for chemical reactivity, including the nitrogen atoms that can participate in hydrogen bonding, coordination chemistry, and acid-base reactions.

Recent research has demonstrated that beta-keto acids play crucial roles in asymmetric metal catalysis and organocatalysis, serving as ideal surrogates for inactive ketones in various synthetic transformations. The asymmetric decarboxylative reactions using beta-keto acids have become particularly important in modern synthetic chemistry, providing access to enantiomerically enriched products through carefully designed catalytic systems. The incorporation of piperazine functionality into beta-keto acid structures, as exemplified by this compound, represents an evolution in this field toward more complex and functionally diverse molecular architectures.

The molecular structure of this compound exhibits specific features that influence its position within beta-keto acid chemistry. The piperazine substituent significantly affects the electronic distribution within the molecule, potentially altering the reactivity patterns compared to simpler beta-keto acids. The nitrogen heterocycle can participate in intramolecular and intermolecular interactions that may stabilize or destabilize certain reaction intermediates, thereby influencing the overall chemical behavior of the compound. This structural complexity positions the compound as a valuable model system for understanding the interplay between heterocyclic chemistry and carboxylic acid reactivity patterns.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-9-2-4-10(5-3-9)7(11)6-8(12)13/h2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKIJORVCGGTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366002
Record name 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318280-11-4
Record name 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 318280-11-4
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Preparation Methods

Hydrolysis of Pyranoquinolinedione Derivatives in Aqueous Alkaline Medium

A well-documented approach to synthesize β-keto acids like 3-oxopropanoic acid derivatives involves hydrolysis of pyranoquinolinedione precursors under alkaline conditions. This method has been successfully applied to prepare quinolinyl-3-oxopropanoic acid analogs, which serve as a model for synthesizing 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid by substituting the quinoline moiety with a 4-methylpiperazinyl group.

  • Procedure:

    • The pyranoquinolinedione precursor is dissolved in aqueous sodium hydroxide.
    • The solution is warmed to approximately 50 °C to promote hydrolysis.
    • Hydrolysis opens the pyrano ring and leads to the β-keto acid formation.
    • The reaction mixture is then acidified to precipitate the β-keto acid product.
  • Yields and Purity:

    • Yields of up to 94% have been reported for related quinolinyl-3-oxopropanoic acids.
    • The product is confirmed by elemental analysis, IR spectroscopy (notable bands at ~3447 cm⁻¹ for –OH and 1734 cm⁻¹ for C=O), and NMR.

This method is favored for its simplicity and high yield, making it a strong candidate for preparing this compound analogs by choosing appropriate nitrogen-containing heterocyclic precursors.

Esterification of β-Keto Acids to Alkyl 3-(Substituted)-3-oxopropanoates

Following β-keto acid synthesis, esterification can be used to modify the acid functionality, which is often a step in the preparation or purification of derivatives.

  • Method:

    • The β-keto acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of concentrated sulfuric acid.
    • The reaction proceeds under reflux conditions.
  • Outcome:

    • Alkyl esters of 3-(substituted)-3-oxopropanoic acid are obtained in yields around 84%.
    • This step can enhance solubility and facilitate further synthetic transformations.

This esterification strategy can be adapted for the 4-methylpiperazinyl derivative to obtain corresponding esters for downstream applications.

Nitrosation and Coupling Reactions of β-Keto Acids

The β-keto acid group in this compound allows for further functionalization via nitrosation and azo coupling, which are valuable for creating derivatives with potential biological activity.

  • Nitrosation:

    • Treatment with sodium nitrite and dilute hydrochloric acid at low temperatures (0–5 °C) yields oxime derivatives.
    • Oxime formation is confirmed by characteristic NMR signals for hydroxyl protons and IR bands.
  • Coupling with Diazonium Salts:

    • Reaction with p-nitrobenzenediazonium chloride produces hydrazone derivatives.
    • These products exhibit distinct IR bands for N-H and O-H groups and characteristic NMR signals.

Such reactions are useful for introducing additional functional groups onto the β-keto acid scaffold and can be adapted for the piperazinyl-substituted compound.

Knoevenagel Condensation and Cyclization Reactions

Knoevenagel condensation with aldehydes such as isatin or salicylaldehyde in the presence of bases (e.g., fused sodium acetate) and acidic conditions can be used to synthesize complex heterocyclic derivatives from β-keto acids.

  • Process:

    • β-Keto acid is reacted with an aldehyde under reflux in glacial acetic acid.
    • The condensation product may undergo cyclization upon treatment with concentrated sulfuric acid.
  • Result:

    • Formation of fused heterocyclic systems incorporating the β-keto acid moiety.
    • These reactions demonstrate the versatility of β-keto acids in heterocyclic synthesis.

This methodology could be employed to generate novel derivatives of this compound with enhanced biological properties.

Alternative Synthesis via Michael Addition and Cyclization

A one-step synthesis of pyranoquinolines, which are precursors to β-keto acids, involves Michael addition followed by cyclization starting from 4-hydroxy-2(1H)-quinolone derivatives.

  • Reagents:

    • 4-Hydroxy-2(1H)-quinolone
    • Crotonic acid
    • Pyridine as solvent/base
  • Outcome:

    • Formation of angular pyranoquinoline derivatives.
    • Subsequent hydrolysis yields β-keto acids.

Though this method is specific to quinolone derivatives, adapting the Michael addition approach to piperazine-containing substrates may provide a novel route to this compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Hydrolysis of Pyranoquinolinedione Aqueous NaOH, ~50 °C ~94 High yield, straightforward β-keto acid formation
Esterification Alcohol (MeOH/EtOH), conc. H₂SO₄, reflux ~84 Produces alkyl esters for further derivatization
Nitrosation NaNO₂, dilute HCl, 0–5 °C Moderate Forms oxime derivatives, useful for functionalization
Coupling with Diazonium Salt p-Nitrobenzenediazonium chloride Moderate Produces hydrazone derivatives
Knoevenagel Condensation Aldehydes, fused sodium acetate, AcOH Variable Enables formation of fused heterocycles
Michael Addition & Cyclization 4-Hydroxy-2(1H)-quinolone, crotonic acid, pyridine Variable One-step synthesis of precursors to β-keto acids

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • IR spectra consistently show strong bands for hydroxyl (~3447 cm⁻¹) and carbonyl (~1734 cm⁻¹) groups.
    • ^1H NMR spectra reveal characteristic signals for methylene protons adjacent to carbonyl and nitrogen atoms.
    • Mass spectrometry confirms molecular ions consistent with β-keto acid structures.
  • Elemental Analysis:

    • Elemental microanalysis aligns within ±0.2% of theoretical values, confirming purity and correct molecular composition.
  • Reaction Monitoring:

    • Thin-layer chromatography (TLC) is employed to monitor reaction progress.
    • Purification typically involves crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

Chemistry

3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid serves as a building block in organic synthesis. It is utilized in:

  • Reagent for Organic Reactions: Its functional groups allow it to participate in various chemical reactions such as oxidation and substitution, leading to the formation of more complex molecules.

Biology

Research indicates that this compound may influence biological activities:

  • Cell Signaling Modulation: Studies have shown that it can interact with specific receptors or enzymes, potentially altering cellular signaling pathways. This interaction may lead to significant physiological responses, making it a subject of interest for further biological exploration.

Medicine

The therapeutic potential of this compound has been a focus of several studies:

  • Drug Development: Preliminary research suggests that this compound may be effective in treating certain diseases. Its mechanism of action involves binding to molecular targets that modulate disease pathways.

Case Study Example:
A study explored its efficacy as an adjunct therapy in antibiotic resistance scenarios. The compound demonstrated synergistic effects when combined with existing antibiotics against resistant strains of bacteria, suggesting its potential role in overcoming antimicrobial resistance .

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of:

  • Specialty Chemicals: It plays a role in producing pharmaceuticals and agrochemicals due to its versatile reactivity and ability to form various derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Piperazine Derivatives with Different Substituents

Compound Name Structural Features Biological Activity/Applications Key Differences
3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid 4-methylpiperazine + β-ketopropanoic acid CNS-targeting drugs, enzyme inhibition Methyl group enhances metabolic stability
3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid 4-isopropylpiperazine + β-ketopropanoic acid Antibacterial agents, kinase inhibitors Bulkier isopropyl group reduces solubility
3-(2-Methylpiperazin-1-yl)propanoic acid 2-methylpiperazine + propanoic acid Analgesic research Altered substitution affects receptor binding
3-(4-Fluorophenyl)piperazine derivatives Fluorinated aromatic substituent Enhanced CNS penetration Fluorine increases electronegativity and bioavailability

Key Findings :

  • Substituent size and position significantly influence pharmacokinetics. For example, the 4-methyl group in the target compound improves metabolic stability compared to bulkier substituents like isopropyl .
  • Fluorinated derivatives exhibit higher blood-brain barrier penetration due to increased lipophilicity .

Heterocyclic Variants

Compound Name Structural Features Biological Activity/Applications Key Differences
This compound Piperazine core Broad medicinal applications Piperazine enables hydrogen bonding
3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride Piperidine core (saturated ring) Antidepressant research Piperidine lacks hydrogen-bonding sites
3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid Pyrazole ring (aromatic heterocycle) Anticancer and anti-inflammatory agents Pyrazole introduces aromatic interactions

Key Findings :

  • Piperidine derivatives (saturated rings) exhibit reduced hydrogen-bonding capacity, limiting their use in enzyme inhibition compared to piperazine analogs .
  • Pyrazole-containing compounds show stronger aromatic interactions, making them suitable for targeting hydrophobic enzyme pockets .

Functional Group Modifications

Compound Name Structural Features Biological Activity/Applications Key Differences
This compound β-keto acid group Intermediate for amide/ester synthesis Keto group enables nucleophilic reactions
Methyl 3-oxo-3-piperazin-1-ylpropanoate Esterified β-keto acid Prodrug formulations Esterification improves oral absorption
3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid Aromatic amino substituent Antioxidant and anticancer applications Methoxyphenyl enhances radical scavenging

Key Findings :

  • Esterification of the β-keto acid (e.g., methyl ester) improves membrane permeability but requires metabolic activation .
  • Methoxyphenyl-substituted analogs exhibit superior antioxidant activity due to electron-donating effects .

Research Implications

  • Medicinal Chemistry : The 4-methylpiperazine moiety in the target compound is critical for designing CNS drugs with balanced lipophilicity and solubility .
  • Structure-Activity Relationships (SAR): Minor structural changes, such as substituent position (2- vs. 4-methyl), drastically alter receptor selectivity .
  • Biological Performance : Fluorinated and methoxy-substituted analogs show promise in targeted therapies but require further toxicity studies .

Biological Activity

3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N2O3C_{10}H_{16}N_{2}O_{3}, with a molecular weight of approximately 216.25 g/mol. The compound features a piperazine ring, which is known for enhancing the bioavailability and efficacy of various drugs.

1. Antimicrobial Effects

Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. In a study focusing on antibiotic development against Pseudomonas aeruginosa, the compound was evaluated for its ability to inhibit bacterial growth. It was found that derivatives of the compound showed promising results in inhibiting MurB, an enzyme critical for bacterial cell wall biosynthesis, suggesting potential as a novel antibiotic .

2. Antiplatelet Activity

A study examined the antiplatelet effects of various piperazine derivatives, including those related to this compound. The results demonstrated that these compounds could effectively inhibit platelet aggregation induced by ADP and collagen, indicating their potential use in preventing thrombotic disorders .

3. Neuropharmacological Effects

The piperazine moiety is often associated with central nervous system activity. Compounds containing this structure have been investigated for their effects on neurotransmitter systems. Preliminary findings suggest that this compound may influence serotonin and dopamine pathways, which could be beneficial in treating mood disorders .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to bacterial cell wall synthesis.
  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors, affecting synaptic transmission and neuronal excitability.

Research Findings and Case Studies

StudyObjectiveFindings
Evaluate antimicrobial activity against Pseudomonas aeruginosaIdentified as a potential inhibitor of MurB with significant binding affinity.
Assess antiplatelet effectsDemonstrated effective inhibition of platelet aggregation, indicating therapeutic potential in thrombotic conditions.
Investigate neuropharmacological effectsSuggests modulation of serotonin and dopamine systems, hinting at antidepressant properties.

Q & A

Q. What are the standard synthetic routes for 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid?

The synthesis typically involves coupling a piperazine derivative (e.g., 4-methylpiperazine) with a β-ketopropanoic acid derivative. A common method uses carbodiimide-based coupling reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF or dichloromethane, with triethylamine (NEt₃) as a base to activate the carboxylic acid group . Reaction optimization includes maintaining anhydrous conditions and stoichiometric control of reagents to minimize side products.

Q. How is the purity of this compound assessed in research settings?

Purity is typically determined via high-performance liquid chromatography (HPLC) with UV detection, using a C18 column and a gradient elution system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Melting point analysis (e.g., 187–190°C for structurally related compounds) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are also critical for confirming structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the piperazine ring (δ ~2.5–3.5 ppm for N-methyl and piperazine protons) and the β-ketopropionate moiety (δ ~3.8–4.2 ppm for carbonyl-adjacent protons).
  • FT-IR : A strong carbonyl stretch (~1700 cm⁻¹) for the ketone and carboxylic acid groups.
  • Mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., m/z 229.12 for C₉H₁₅N₂O₃⁺) .

Advanced Research Questions

Q. How can coupling efficiency be optimized during synthesis to minimize by-products?

Critical parameters include:

  • Reagent stoichiometry : A 1:1.1 molar ratio of carboxylic acid to piperazine derivative to ensure complete reaction.
  • Temperature : Maintaining 0–5°C during reagent activation to prevent premature decomposition.
  • Solvent choice : Anhydrous DMF enhances solubility of intermediates, while dichloromethane reduces side reactions. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield .

Q. What strategies resolve discrepancies in observed vs. theoretical melting points?

Discrepancies may arise from polymorphism, residual solvents, or impurities. Solutions include:

  • Recrystallization : Using solvents like ethanol or acetonitrile to obtain a pure crystalline form.
  • Thermogravimetric analysis (TGA) : To detect solvent retention.
  • Differential scanning calorimetry (DSC) : To identify polymorphic transitions .

Q. How can structural modifications of the piperazine ring enhance biological activity?

Modifications include:

  • Acylation/alkylation : Introducing substituents (e.g., aryl or cyclohexyl groups) at the piperazine nitrogen to improve receptor binding. For example, 3-[4-(4-cyclohexylphenyl)piperazin-1-yl]-3-oxopropanoic acid shows enhanced lipophilicity and target affinity .
  • Bioisosteric replacement : Replacing the methyl group with trifluoromethyl or halogen atoms to modulate electronic properties.
  • SAR studies : Systematic variation of substituents followed by in vitro assays (e.g., enzyme inhibition) to correlate structure with activity .

Q. What advanced chromatographic methods resolve co-eluting impurities?

  • Chiral HPLC : For enantiomeric separation using columns like Chiralpak IA/IB.
  • UHPLC-MS/MS : Combines high-resolution separation with mass detection to identify trace impurities.
  • Ion-pair chromatography : Using additives like heptafluorobutyric acid to improve retention of polar by-products .

Methodological Considerations

  • Data Contradiction Analysis : Conflicting spectral data (e.g., unexpected NMR shifts) may indicate tautomerism or residual solvents. Cross-validate with X-ray crystallography or 2D NMR (COSY, HSQC) .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing mixing efficiency and heat dissipation to prevent exothermic side reactions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid
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3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid

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